Comparative CYP11B1 Inhibitory Activity: Human vs. Rat Isoform Selectivity
This compound demonstrates a stark species-selectivity difference for CYP11B1 inhibition. While no direct comparator compound was assessed in the same published study, the data clearly show a >900-fold difference in potency between human and rat isoforms [1]. This level of differential activity is a key differentiator when evaluating this scaffold against other CYP11B1 inhibitors, which often exhibit less dramatic species-selectivity ratios.
| Evidence Dimension | Inhibition of CYP11B1 (11-beta-hydroxylase) |
|---|---|
| Target Compound Data | Human CYP11B1 IC50: 2 nM; Rat CYP11B1 IC50: 1800 nM |
| Comparator Or Baseline | Ratio of Rat IC50 to Human IC50 for this compound |
| Quantified Difference | Human isoform is 900-fold more sensitive to inhibition than the rat isoform (1800 nM / 2 nM) |
| Conditions | Hamster V79MZ cells expressing human or rat CYP11B1; [1,2-3H]-11-deoxycorticosterone as substrate; 6 hr incubation; HPLC analysis |
Why This Matters
This high degree of species-selectivity is critical for researchers designing preclinical studies; using a rat model for this target would yield a false negative result, making this compound uniquely suitable for human enzyme studies but inappropriate for rodent efficacy testing.
- [1] BindingDB. BDBM50239789 (CHEMBL4097298). Affinity Data for Cytochrome P450 11B1, mitochondrial. Sourced from ChEMBL. View Source
